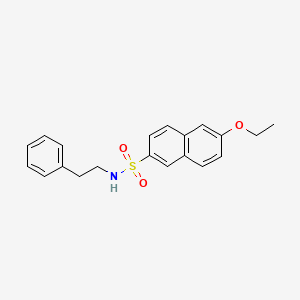
6-ethoxy-N-(2-phenylethyl)-2-naphthalenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-ethoxy-N-(2-phenylethyl)-2-naphthalenesulfonamide is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of an ethoxy group, a phenylethyl group, and a naphthalenesulfonamide moiety, which contribute to its distinct chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-ethoxy-N-(2-phenylethyl)-2-naphthalenesulfonamide typically involves a multi-step process. One common method includes the reaction of 2-naphthalenesulfonyl chloride with 2-phenylethylamine in the presence of a base such as triethylamine. This reaction forms the intermediate N-(2-phenylethyl)-2-naphthalenesulfonamide, which is then ethoxylated using ethyl iodide in the presence of a strong base like sodium hydride to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
6-ethoxy-N-(2-phenylethyl)-2-naphthalenesulfonamide can undergo various chemical reactions, including:
Oxidation: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The sulfonamide group can be reduced to form amines.
Substitution: The phenylethyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are often used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of ethoxy-derived aldehydes or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of brominated or nitrated derivatives of the phenylethyl group.
Aplicaciones Científicas De Investigación
6-ethoxy-N-(2-phenylethyl)-2-naphthalenesulfonamide has been explored for various scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 6-ethoxy-N-(2-phenylethyl)-2-naphthalenesulfonamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity. The compound’s sulfonamide group can form hydrogen bonds with amino acid residues in the enzyme, stabilizing the inhibitor-enzyme complex.
Comparación Con Compuestos Similares
Similar Compounds
N-(2-phenylethyl)-2-naphthalenesulfonamide: Lacks the ethoxy group, which may affect its solubility and reactivity.
6-methoxy-N-(2-phenylethyl)-2-naphthalenesulfonamide: Contains a methoxy group instead of an ethoxy group, potentially altering its electronic properties and biological activity.
Uniqueness
6-ethoxy-N-(2-phenylethyl)-2-naphthalenesulfonamide is unique due to the presence of the ethoxy group, which can influence its chemical reactivity, solubility, and interaction with biological targets. This distinct structure may confer specific advantages in certain applications, such as enhanced binding affinity or selectivity in biochemical assays.
Propiedades
Fórmula molecular |
C20H21NO3S |
|---|---|
Peso molecular |
355.5 g/mol |
Nombre IUPAC |
6-ethoxy-N-(2-phenylethyl)naphthalene-2-sulfonamide |
InChI |
InChI=1S/C20H21NO3S/c1-2-24-19-10-8-18-15-20(11-9-17(18)14-19)25(22,23)21-13-12-16-6-4-3-5-7-16/h3-11,14-15,21H,2,12-13H2,1H3 |
Clave InChI |
JSAYMGAIGJBHRG-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC2=C(C=C1)C=C(C=C2)S(=O)(=O)NCCC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Ethyl-6-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13368599.png)
![2-methylsulfanyl-N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]pyridine-3-carboxamide](/img/structure/B13368611.png)
![2-phenoxy-N-{4-[3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl}acetamide](/img/structure/B13368616.png)
![1-methyl-4-(thieno[2,3-c][2]benzothiepin-4(9H)-ylideneacetyl)piperazine](/img/structure/B13368617.png)
![3-(1-Benzofuran-2-yl)-6-(2-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13368621.png)
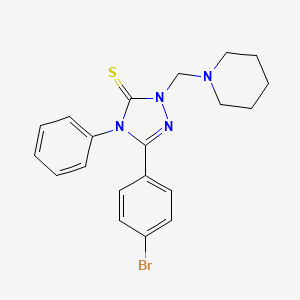
![2-(2,4-dimethoxybenzylidene)-7-[(dimethylamino)methyl]-6-hydroxy-1-benzofuran-3(2H)-one](/img/structure/B13368628.png)

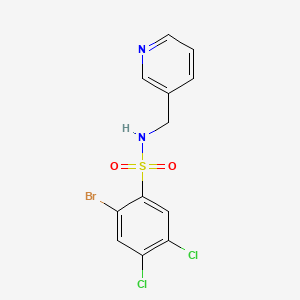
![3-[1-(Methylsulfonyl)-3-piperidinyl]-6-[3-(trifluoromethyl)benzyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13368652.png)
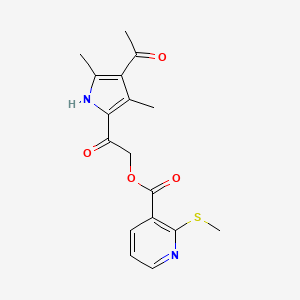
![3-(1-Benzofuran-2-yl)-6-(3-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13368663.png)
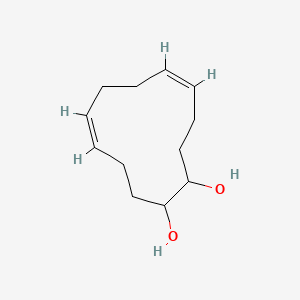
![N-(1,3-benzodioxol-5-yl)-2-{[1-(2-methoxyethyl)-2-methyl-4-oxo-1,4-dihydro-3-pyridinyl]oxy}acetamide](/img/structure/B13368672.png)
